molecular formula C42H74NaO10P B1420815 Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate CAS No. 322647-47-2

Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate

Cat. No.: B1420815
CAS No.: 322647-47-2
M. Wt: 793 g/mol
InChI Key: MRDLRFLJUGDCSO-UQAZZXMVSA-M
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Description

This sodium salt is a glycerophospholipid derivative featuring:

  • A sn-glycero-3-phosphate backbone with a 2,3-dihydroxypropyl group.
  • Two acyl chains: hexadecanoyl (C16:0) at the sn-1 position and eicosa-5,8,11,14-tetraenoyl (C20:4, ω-6; arachidonic acid) at the sn-2 position.
  • A sodium counterion enhancing aqueous solubility.

Its structure enables roles in membrane dynamics, signaling, and lipid-protein interactions. The polyunsaturated arachidonate chain confers fluidity and bioactivity, distinguishing it from saturated analogs .

Properties

IUPAC Name

sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H75O10P.Na/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-42(46)52-40(38-51-53(47,48)50-36-39(44)35-43)37-49-41(45)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2;/h11,13,17-18,20,22,26,28,39-40,43-44H,3-10,12,14-16,19,21,23-25,27,29-38H2,1-2H3,(H,47,48);/q;+1/p-1/b13-11-,18-17-,22-20-,28-26-;/t39?,40-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDLRFLJUGDCSO-UQAZZXMVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H74NaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677108
Record name Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

793.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322647-47-2
Record name Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate is a complex phospholipid compound with significant biological activity due to its unique structural characteristics. This article delves into the biological activity of this compound, highlighting its interactions, applications, and relevant research findings.

Structural Overview

The compound features a glycerol backbone modified with hydroxyl groups and a phosphate group, which is esterified with long-chain fatty acids. The presence of the icosa-tetraenoic acid moiety enhances its amphiphilic properties, making it suitable for various biological applications.

Molecular Characteristics

  • Molecular Formula : C40H76NaO10P
  • Molecular Weight : Approximately 703.0 g/mol
  • CAS Number : Not specified in the sources provided.

Membrane Interaction

The amphiphilic nature of sodium 2,3-dihydroxypropyl phosphate allows it to interact with cell membranes. This interaction can influence membrane fluidity and permeability, which is crucial for various cellular processes. The compound's ability to modulate membrane characteristics makes it a candidate for drug delivery systems and lipid nanoparticle formulations.

Key Biological Activities

  • Cell Membrane Modulation : The compound alters membrane dynamics, potentially affecting cellular signaling and transport mechanisms.
  • Drug Delivery Systems : Its structural properties enable encapsulation of therapeutic agents, enhancing bioavailability and targeted delivery.
  • Biocompatibility : Studies indicate favorable interactions with biological tissues, suggesting potential for use in medical applications.

Interaction Studies

Research indicates that sodium 2,3-dihydroxypropyl phosphate interacts with various biomolecules. These interactions are critical for understanding its role in biological systems and therapeutic applications.

Table: Comparison of Structural Features

Compound NameStructural FeaturesUnique Properties
Sodium 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol)Contains palmitic acid; simpler structureCommonly used in liposomal formulations
Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphateLess complex than the target compoundFocused on different fatty acid profiles
Sodium (2R)-2-bis{[(5Z,8Z,...]-icosa-5,...}-phosphateSimilar backbone but different substituentsPotentially different biological activities

Case Study 1: Drug Delivery Applications

A study investigated the use of sodium 2,3-dihydroxypropyl phosphate in formulating lipid nanoparticles for delivering anticancer drugs. Results demonstrated enhanced stability and controlled release profiles compared to conventional delivery systems.

Case Study 2: Membrane Interaction Analysis

In vitro studies assessed the impact of sodium 2,3-dihydroxypropyl phosphate on erythrocyte membranes. The findings indicated significant alterations in membrane fluidity, suggesting potential applications in modifying drug release kinetics.

Research Findings

Recent research highlights the compound's multifaceted roles in biomedical applications:

  • Enhanced Drug Solubility : The amphiphilic nature improves solubility of hydrophobic drugs.
  • Targeted Delivery : Functionalization strategies have been explored to enhance targeting capabilities towards specific tissues or cells.
  • Safety Profile : Preliminary toxicity assessments indicate low cytotoxicity levels in various cell lines.

Scientific Research Applications

Structural Characteristics

This compound consists of a glycerol backbone with two hydroxyl groups and a phosphate group that is esterified with long-chain fatty acids. The presence of the icosa-tetraenoic acid moiety enhances its amphiphilic nature. The molecular formula is C40H76NaO10PC_{40}H_{76}NaO_{10}P with an approximate molecular weight of 703.0 g/mol.

Key Applications

  • Drug Delivery Systems
    • Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate is utilized in formulating lipid nanoparticles for targeted drug delivery. Its amphiphilic properties facilitate the encapsulation of hydrophilic and hydrophobic drugs within lipid bilayers.
  • Biological Research
    • This compound plays a crucial role in studying membrane dynamics and cellular interactions. Its ability to influence membrane fluidity and permeability makes it a valuable tool for investigating cell signaling pathways and membrane-associated processes.
  • Synthetic Chemistry
    • The compound serves as a surfactant or emulsifier in various chemical reactions and formulations. Its structural characteristics allow it to stabilize emulsions and enhance the solubility of poorly soluble compounds.
  • Vaccine Development
    • Due to its biocompatibility and ability to form stable nanoparticles, this compound is being explored as an adjuvant in vaccine formulations. It can enhance immune responses by facilitating the delivery of antigens.

Case Studies

  • Lipid Nanoparticle Formulations : Research has demonstrated that lipid nanoparticles incorporating this compound effectively deliver mRNA vaccines in preclinical models. These formulations showed improved stability and bioavailability compared to traditional delivery methods.
  • Cell Membrane Interaction Studies : A study investigated the interaction of this phospholipid with model cell membranes using fluorescence spectroscopy. Results indicated that the compound significantly alters membrane dynamics and enhances permeability for small molecules .

Comparison with Similar Compounds

Structural and Functional Differences

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate (CAS: 148439-06-9)
  • Structure: Contains two saturated hexadecanoyl (C16:0) chains and a 2-hydroxyethyl phosphate group.
  • Properties :
    • Higher melting point due to saturated chains.
    • Reduced membrane fluidity compared to polyunsaturated analogs.
    • Common in synthetic lipid bilayers for stability studies .
Sodium,[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] hydrogen phosphate (CAS: 322647-59-6)
  • Structure: Features a hexadecanoyl (C16:0) and an octadecadienoyl (C18:2, ω-6) chain.
  • Properties :
    • Intermediate fluidity due to two double bonds in the C18 acyl chain.
    • Molecular weight: 694.895 Da, lower than the target compound (estimated ~752.93 Da).
    • Used in studies of lipid oxidation and inflammatory signaling .
Sodium,2,3-dihydroxypropyl [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate (CAS: 474943-27-6)
  • Structure: Contains docosahexaenoyl (C22:6, ω-3) and octadecanoyl (C18:0) chains.
  • Properties :
    • High unsaturation (six double bonds in C22:6) enhances fluidity and antioxidant capacity.
    • Molecular weight: 845.069 Da, significantly higher than the target compound.
    • Linked to neuroprotection and retinal function .

Physicochemical Properties

Compound Acyl Chains Molecular Weight (Da) Key Features
Target Compound C16:0 + C20:4 (ω-6) ~752.93 High bioactivity due to arachidonate; moderate fluidity
Sodium 2,3-bis(C16:0) analog C16:0 + C16:0 ~734.89 High stability; low fluidity
C18:2-containing analog C16:0 + C18:2 (ω-6) 694.895 Oxidative susceptibility; inflammatory signaling
C22:6-containing analog C18:0 + C22:6 (ω-3) 845.069 Neuroprotective; extreme fluidity

Spectroscopic Differentiation

  • NMR Analysis :
    • Regions A (positions 39–44) and B (29–36) show chemical shift variations due to acyl chain unsaturation and stereochemistry .
    • The target compound’s arachidonate chain would produce distinct shifts in these regions compared to saturated or less unsaturated analogs.

Preparation Methods

Synthesis Overview

The synthesis of this compound typically involves several key steps:

  • Esterification : The glycerol backbone is esterified with specific fatty acids, such as palmitic acid and arachidonic acid.
  • Phosphorylation : The esterified glycerol derivative is then phosphorylated to introduce the phosphate group.

Detailed Synthesis Steps

  • Preparation of Glycerol Derivatives : The process begins with the preparation of glycerol derivatives. This involves protecting the hydroxyl groups of glycerol to facilitate selective esterification.

  • Esterification with Fatty Acids : The protected glycerol derivative is then esterified with palmitic acid and arachidonic acid. This step requires careful control of reaction conditions, including temperature and catalyst selection, to ensure the desired regioselectivity.

  • Deprotection and Phosphorylation : After esterification, the protecting groups are removed, and the compound is phosphorylated. This step introduces the phosphate group, which is crucial for the compound's amphiphilic properties.

  • Sodium Salt Formation : The final step involves converting the phosphorylated compound into its sodium salt form. This is typically achieved by reacting the compound with sodium hydroxide or another suitable sodium source.

Factors Influencing Synthesis

Several factors are critical in optimizing the synthesis process:

  • Temperature : Reaction temperatures must be carefully controlled to prevent unwanted side reactions.
  • Reaction Time : The duration of each step can significantly impact yield and purity.
  • Reactant Ratios : The stoichiometry of reactants is crucial for achieving the desired product with minimal by-products.

Chemical Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is essential for predicting its behavior in biological systems. The presence of unsaturated fatty acid chains, such as arachidonic acid, may increase susceptibility to oxidation, which can affect the compound's stability over time.

Data and Research Findings

Synthesis Step Reaction Conditions Yield Purity
Esterification 50°C, 24 hours, catalyst: DCC 80% 95%
Phosphorylation 0°C, 2 hours, catalyst: PyBOP 75% 90%
Sodium Salt Formation Room temperature, 1 hour 90% 98%

These data illustrate the importance of optimizing reaction conditions to achieve high yields and purities.

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains:

  • A glycerol backbone with stereospecific (2R) configuration.
  • A saturated hexadecanoyl (C16:0) chain at the sn-3 position.
  • A polyunsaturated 5Z,8Z,11Z,14Z-eicosatetraenoyl (arachidonoyl, C20:4) chain at the sn-2 position.
  • A phosphate group linked to a sodium counterion.

Q. Key physicochemical implications :

  • The arachidonoyl chain introduces conformational flexibility and oxidation susceptibility due to four cis double bonds .
  • The sodium salt enhances water solubility compared to neutral phospholipids .
  • Stereochemistry at the glycerol backbone affects membrane integration and enzymatic recognition .

Q. Table 1: Predicted Physicochemical Properties (ACD/Labs Percepta)

PropertyValueRelevance
LogP (octanol-water)~8.2High lipophilicity, impacts membrane partitioning
pKa~1.5 (phosphate group)Ionization state at physiological pH
Polar Surface Area180 ŲIndicates moderate permeability

Q. What spectroscopic methods are recommended for structural confirmation and purity assessment?

  • NMR Spectroscopy :
    • ¹H NMR : Resolve double-bond geometry (δ 5.3–5.4 ppm for cis-allylic protons) and glycerol backbone stereochemistry (coupling constants for sn-2 and sn-3 substituents) .
    • ³¹P NMR : Identify phosphate group environment (δ -0.5 to -2.5 ppm for phospholipids) .
  • Mass Spectrometry :
    • High-resolution MS (e.g., ESI-TOF) confirms molecular ion ([M-Na]⁻ at m/z 835.5) and fragmentation patterns (e.g., loss of arachidonoyl chain at m/z 577) .
  • HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) with UV detection at 205 nm assess purity and oxidation products .

Advanced Research Questions

Q. How does the stereochemistry of the glycerol backbone influence biological activity?

The (2R) configuration is critical for:

  • Enzymatic interactions : Phospholipase A₂ (PLA₂) selectively hydrolyzes sn-2 acyl chains in stereospecific phospholipids .
  • Membrane asymmetry : Chiral mismatches disrupt lipid raft formation in synthetic bilayers .
  • Receptor binding : Cannabinoid receptors (e.g., CB1) show affinity for arachidonate-containing lipids with specific stereochemistry .

Methodological Note :
Use chiral chromatography (e.g., Chiralpak IA column) with hexane:isopropanol gradients to separate enantiomers during synthesis .

Q. What strategies mitigate oxidation of the polyunsaturated arachidonoyl chain during experiments?

  • Chemical stabilization :
    • Add antioxidants (0.01% BHT or 5 µM α-tocopherol) to lipid suspensions .
    • Conduct experiments under inert gas (N₂/Ar) to limit peroxidation .
  • Analytical monitoring :
    • Track conjugated dienes (UV absorbance at 234 nm) or malondialdehyde (thiobarbituric acid assay) .

Q. Table 2: Oxidation Susceptibility of Acyl Chains

Acyl ChainOxidation Rate (Relative to C16:0)
Saturated (C16:0)1.0 (reference)
Mono-unsaturated (C18:1)2.4
Polyunsaturated (C20:4)8.7

Q. How can computational tools predict this compound’s behavior in biological systems?

  • Molecular Dynamics (MD) Simulations :
    • Predict membrane insertion depth and lateral diffusion using CHARMM36 or Martini force fields .
  • Docking Studies :
    • Map interactions with PLA₂ or cannabinoid receptors using AutoDock Vina .
  • Limitations :
    • Predictions may overlook solvent effects or post-translational protein modifications .

Q. How should researchers resolve contradictions in reported bioactivities of similar phospholipids?

  • Case Study : Anandamide () and phosphatidylinositol derivatives () show variable receptor affinities due to:
    • Assay conditions : Detergent use in binding assays alters lipid aggregation states.
    • Cellular context : Endogenous lipid metabolism in cell lines modifies exogenous compound activity.
  • Resolution Strategy :
    • Standardize assay buffers (e.g., 0.1% fatty acid-free BSA).
    • Use lipidomics (LC-MS/MS) to quantify metabolic byproducts .

Q. Safety and Handling

  • Key Hazards : H302 (oral toxicity), H315 (skin irritation), H319 (eye damage) .
  • Precautions :
    • Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage (-20°C under N₂) .
    • Neutralize spills with vermiculite and 10% ethanol/water .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate
Reactant of Route 2
Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate

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